molecular formula C52H79N13O11S B12391277 H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Cat. No.: B12391277
M. Wt: 1094.3 g/mol
InChI Key: ILKQEKBZKBJDPT-PVEGFDORSA-N
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Description

The compound H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 is a peptide consisting of a sequence of amino acids: lysine, proline, glutamine, glutamine, phenylalanine, phenylalanine, glycine, leucine, and methionine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2: has various applications in scientific research:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Used to investigate cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, binding to a receptor may trigger a signaling cascade that alters cellular functions.

Comparison with Similar Compounds

H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2: can be compared to other peptides with similar sequences or functions. Some similar compounds include:

The uniqueness of This compound lies in its specific sequence and the resulting biological activities, which may differ from those of similar peptides.

Properties

Molecular Formula

C52H79N13O11S

Molecular Weight

1094.3 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C52H79N13O11S/c1-31(2)27-38(49(73)60-35(45(57)69)23-26-77-3)59-44(68)30-58-46(70)39(28-32-13-6-4-7-14-32)63-50(74)40(29-33-15-8-5-9-16-33)64-48(72)36(19-21-42(55)66)61-47(71)37(20-22-43(56)67)62-51(75)41-18-12-25-65(41)52(76)34(54)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,70)(H,59,68)(H,60,73)(H,61,71)(H,62,75)(H,63,74)(H,64,72)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

ILKQEKBZKBJDPT-PVEGFDORSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N

Origin of Product

United States

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